2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H14ClF3N2O3S2 and its molecular weight is 498.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound under discussion has been involved in research focusing on the synthesis and characterization of heterocyclic compounds with potential biological activities. For instance, studies have explored the synthesis of various thieno[3,2-d]pyrimidin-4(3H)-one derivatives and their structural characterization, offering a foundation for understanding their physical and chemical properties and their potential interactions within biological systems (Gupta et al., 2014).
Antimicrobial and Antitumor Activities
Research has also been conducted on the antimicrobial and antitumor activities of thieno[3,2-d]pyrimidin derivatives. For example, a study on the synthesis of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one revealed significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting the potential of such compounds for therapeutic applications (Sanjeeva Reddy et al., 2010). Additionally, some derivatives have shown potent anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Electronic and Optical Properties
The electronic and optical properties of thieno[3,2-d]pyrimidin derivatives have been studied as well, indicating their potential applications in materials science. For instance, the density functional theory (DFT) and time-dependent DFT (TDDFT) studies on thiopyrimidine derivatives have provided insights into their structural parameters, electronic, linear, and nonlinear optical properties, suggesting their utility in nonlinear optics and other hi-tech applications (Hussain et al., 2020).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O3S2/c22-13-3-1-12(2-4-13)17(28)11-32-20-26-16-9-10-31-18(16)19(29)27(20)14-5-7-15(8-6-14)30-21(23,24)25/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFMDBNCPZFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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